3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate 3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
Brand Name: Vulcanchem
CAS No.: 1095208-38-0
VCID: VC18421790
InChI: InChI=1S/C22H17F2NO3/c1-25(2)21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,1-2H3
SMILES:
Molecular Formula: C22H17F2NO3
Molecular Weight: 381.4 g/mol

3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate

CAS No.: 1095208-38-0

Cat. No.: VC18421790

Molecular Formula: C22H17F2NO3

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate - 1095208-38-0

Specification

CAS No. 1095208-38-0
Molecular Formula C22H17F2NO3
Molecular Weight 381.4 g/mol
IUPAC Name [4-(2,4-difluorophenyl)-2-(dimethylcarbamoyl)phenyl] benzoate
Standard InChI InChI=1S/C22H17F2NO3/c1-25(2)21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,1-2H3
Standard InChI Key KIZLRJBXUFJZNT-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound's systematic IUPAC name, [4-(2,4-difluorophenyl)-2-(dimethylcarbamoyl)phenyl] benzoate, reflects its three distinct structural domains:

  • A central 2-(dimethylcarbamoyl)phenyl group

  • A 2,4-difluorophenyl substituent at the para position

  • A benzoate ester at the opposing phenyl position

Critical molecular parameters include:

PropertyValue
Molecular FormulaC22H17F2NO3
Molecular Weight381.4 g/mol
Canonical SMILESCN(C)C(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3
InChI KeyKIZLRJBXUFJZNT-UHFFFAOYSA-N

The SMILES string reveals the spatial arrangement of substituents, with fluorine atoms occupying the 2' and 4' positions of the biphenyl system. The dimethylcarbamoyl group (-N(C)(C)=O) introduces both hydrogen-bonding capacity and steric bulk, while the benzoate ester provides a site for potential metabolic cleavage or further derivatization.

Crystallographic Considerations

Synthetic Pathways and Manufacturing

Retrosynthetic Analysis

A plausible synthetic route involves three key stages:

  • Construction of the 2',4'-difluorobiphenyl core

  • Introduction of the dimethylcarbamoyl moiety

  • Esterification with benzoyl chloride

Recent advances in transition metal-catalyzed coupling reactions, particularly those employing iron-based catalysts as demonstrated in related fluorinated systems , suggest potential for efficient biphenyl formation. The difluoro substitution pattern could be achieved through directed ortho-metalation strategies or sequential halogen exchange reactions.

Experimental Procedures

While detailed synthesis protocols remain proprietary, general methodologies can be extrapolated from analogous compounds:

Step 1: Suzuki-Miyaura Coupling
A 2,4-difluorophenylboronic acid derivative couples with a 4-bromo-2-nitrobenzene precursor under palladium catalysis. This establishes the biphenyl framework while preserving reactive sites for subsequent functionalization .

Step 2: Carbamoyl Group Installation
Reduction of the nitro group to an amine followed by reaction with dimethylcarbamoyl chloride introduces the -N(C)(C)=O functionality. Protecting group strategies may be required to prevent undesired side reactions during this stage.

Step 3: Esterification
The final benzoate group is introduced via Steglich esterification or acid chloride coupling, with careful control of reaction conditions to prevent racemization or decomposition of sensitive functional groups.

Physicochemical Properties

Solubility and Partitioning

Predicted logP values (ChemAxon) suggest moderate lipophilicity (cLogP ≈ 3.8), favoring solubility in polar aprotic solvents like DMF or DMSO. The compound likely exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its aromatic density and ester functionality.

Spectroscopic Characteristics

NMR (Predicted):

  • ¹⁹F NMR: Two distinct signals at δ -110 to -115 ppm (ortho-F) and δ -100 to -105 ppm (para-F)

  • ¹H NMR: Characteristic splitting patterns from JHF coupling, with aromatic protons appearing as complex multiplets between δ 7.2-8.3 ppm

Mass Spectrometry:
ESI-MS would show a dominant [M+H]+ ion at m/z 382.1, with fragmentation patterns revealing successive loss of the benzoate (Δm/z 122) and dimethylcarbamoyl (Δm/z 87) groups.

Hazard CategoryPrecautionary Measures
Skin IrritationNitrile gloves, lab coat
Eye DamageSafety goggles
Respiratory SensitizationFume hood usage

No acute toxicity data is publicly available, but structural alerts include:

  • Potential esterase inhibition (benzoate moiety)

  • Possible metabolic activation to reactive intermediates (aromatic amine derivatives)

Long-term storage recommendations suggest airtight containers under inert atmosphere at -20°C to prevent hydrolysis of the ester bond.

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